
1-(2-Hydroxy-2-methylpropyl)-3-methylcyclopentane-1-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Hydroxy-2-methylpropyl)-3-methylcyclopentane-1-carbaldehyde is an organic compound with a unique structure that includes a cyclopentane ring substituted with a hydroxy-methylpropyl group and a carbaldehyde group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxy-2-methylpropyl)-3-methylcyclopentane-1-carbaldehyde typically involves the reaction of 3-methylcyclopentanone with 2-hydroxy-2-methylpropanal under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the aldol condensation reaction. The reaction mixture is then subjected to acidic workup to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of catalysts, such as transition metal complexes, can further enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions
1-(2-Hydroxy-2-methylpropyl)-3-methylcyclopentane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy group can undergo nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Hydrochloric acid or other halides in the presence of a base.
Major Products Formed
Oxidation: 1-(2-Hydroxy-2-methylpropyl)-3-methylcyclopentane-1-carboxylic acid.
Reduction: 1-(2-Hydroxy-2-methylpropyl)-3-methylcyclopentane-1-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-(2-Hydroxy-2-methylpropyl)-3-methylcyclopentane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(2-Hydroxy-2-methylpropyl)-3-methylcyclopentane-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The hydroxy group can participate in hydrogen bonding, influencing the compound’s solubility and reactivity.
類似化合物との比較
Similar Compounds
2-Hydroxy-2-methylpropiophenone: A compound with similar hydroxy and methyl groups but a different aromatic structure.
2-Hydroxy-2-methyl-1-phenyl-1-propanone: Another compound with a hydroxy-methylpropyl group but differing in the presence of a phenyl ring.
Uniqueness
1-(2-Hydroxy-2-methylpropyl)-3-methylcyclopentane-1-carbaldehyde is unique due to its cyclopentane ring structure, which imparts distinct chemical and physical properties compared to its aromatic counterparts. This uniqueness makes it valuable for specific applications where the cyclopentane ring’s rigidity and conformational flexibility are advantageous.
特性
分子式 |
C11H20O2 |
|---|---|
分子量 |
184.27 g/mol |
IUPAC名 |
1-(2-hydroxy-2-methylpropyl)-3-methylcyclopentane-1-carbaldehyde |
InChI |
InChI=1S/C11H20O2/c1-9-4-5-11(6-9,8-12)7-10(2,3)13/h8-9,13H,4-7H2,1-3H3 |
InChIキー |
NCXGWYNFYIYRMH-UHFFFAOYSA-N |
正規SMILES |
CC1CCC(C1)(CC(C)(C)O)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-methyl-N-[1-(thiophen-2-yl)ethyl]-1H-pyrazol-4-amine](/img/structure/B13253360.png)
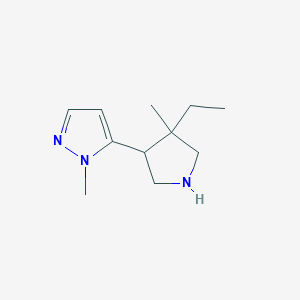
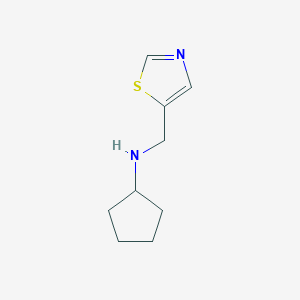
amine](/img/structure/B13253384.png)
![1-([2-(4-Fluorophenyl)cyclopropyl]carbonyl)piperazine hydrochloride](/img/structure/B13253390.png)
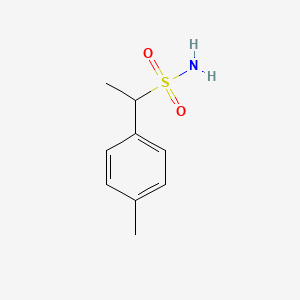
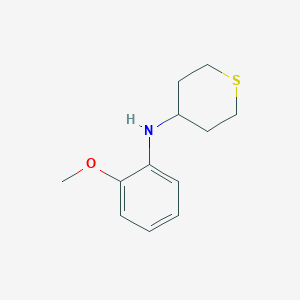

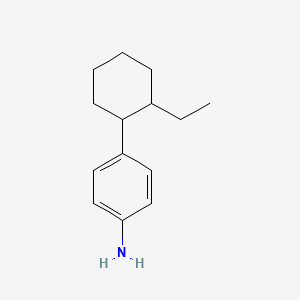
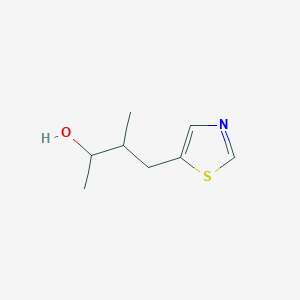
![3-[(2-Bromophenyl)sulfanyl]-2-methylcyclopentan-1-one](/img/structure/B13253452.png)
![4-[Amino(cyclopropyl)methyl]-3-methylphenol](/img/structure/B13253462.png)
![[3-Amino-4-(methoxymethyl)-6-methylfuro[2,3-B]pyridin-2-YL](phenyl)methan+](/img/structure/B13253470.png)
![1-[4-(1-Phenylethoxy)phenyl]ethan-1-amine](/img/structure/B13253478.png)
